molecular formula C6H7F3O B182503 5,6,6-Trifluorohex-5-en-2-one CAS No. 155630-33-4

5,6,6-Trifluorohex-5-en-2-one

Cat. No. B182503
M. Wt: 152.11 g/mol
InChI Key: SUQPKJLPGSQERM-UHFFFAOYSA-N
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Description

5,6,6-Trifluorohex-5-en-2-one, also known as 5,6,6-Tri?uoro-5-hexene-2-one, is a chemical compound with the formula C6H7F3O and a molecular weight of 152.11 . It is a flammable liquid .


Physical And Chemical Properties Analysis

5,6,6-Trifluorohex-5-en-2-one is a flammable liquid . It has a flash-point below 23 °C and a vapour pressure at 50 °C .

Scientific Research Applications

Fluorinated Compounds in Organic Electronics

Fluorinated compounds, similar to 5,6,6-Trifluorohex-5-en-2-one, have shown significant applications in the field of organic electronics, particularly in the development of oligothiophenes. Studies demonstrate that fluorocarbon-substituted oligothiophenes exhibit strong intermolecular interactions in the condensed state, leading to phase separation between aromatic cores and fluorocarbon chains. This property, coupled with high solid-state fluorescence efficiencies, underscores the potential of such fluorinated compounds in creating advanced materials for electronic applications (Facchetti et al., 2004).

Catalyst-Free Fluorination in Medicinal Chemistry

In medicinal chemistry, catalyst-free and visible light-promoted fluorination techniques represent a breakthrough for incorporating fluorine atoms into pharmaceuticals. The direct perfluoroalkylation of uracils, cytosines, and pyridinones, facilitated by visible light from perfluoroalkyl iodides, highlights the ease and efficiency of introducing fluorine into bioactive molecules. This method offers a straightforward approach for generating fluorine-containing compounds, which are critical in the development of new drugs and agrochemicals (Huang et al., 2018).

Advances in Boron Chemistry

The exploration of tris(pentafluorophenyl)borane's chemistry has unveiled its remarkable capabilities beyond its well-known role in Ziegler-Natta polymerization catalysis. Its utilization in borylation reactions showcases its versatility as a strong Lewis acid, influencing the development of novel synthetic methodologies in organic and organometallic chemistry. This research underscores the expanding utility of boron-based reagents in chemical synthesis, paving the way for novel reaction mechanisms and material properties (Lawson & Melen, 2017).

Fluorinated Building Blocks in Synthesis

The synthesis and application of fluorinated building blocks, akin to 5,6,6-Trifluorohex-5-en-2-one, have been pivotal in constructing complex organic molecules. For instance, the study on the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes presents a strategy for synthesizing ring-fluorinated hetero- and carbocycles. This process utilizes the unique properties of fluorine to facilitate cyclizations that are generally disfavored, illustrating the profound impact of fluorinated compounds on synthetic organic chemistry (Ichikawa et al., 2002).

Safety And Hazards

5,6,6-Trifluorohex-5-en-2-one is classified as a flammable liquid and vapour. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and other ignition sources; using only outdoors or in a well-ventilated area; using explosion-proof and non-sparking tools; avoiding breathing mist/vapours/spray; and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

5,6,6-trifluorohex-5-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c1-4(10)2-3-5(7)6(8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQPKJLPGSQERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449975
Record name 5,6,6-trifluorohex-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,6-Trifluorohex-5-en-2-one

CAS RN

155630-33-4
Record name 5,6,6-trifluorohex-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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